
氢化铝锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium Aluminum Hydride Bis(Tetrahydro) is a chemical compound that is widely used in scientific research. It is a reducing agent that is used in the synthesis of various organic compounds.
科学研究应用
流动化学和化学选择性还原
氢化铝锂用于流动化学中的化学选择性还原 {svg_1}. 一种反应器专门设计用于在流动中进行氢化铝锂还原。 该反应器可容纳强烈的氢气析出,并允许严格控制起始材料和还原剂的组合 {svg_2}.
还原化学
还原化学是氢化铝锂应用的另一个领域。 提供氢化物的试剂,如 NaBH4 和 LiAlH4 (LAH),以其高反应活性而闻名,能够在低温下几秒钟内还原羰基 {svg_3}.
肟的环扩张反应
氢化铝锂用于杂环酮肟和碳环酮肟的环扩张反应 {svg_4}. 在还原剂中,已发现环戊基甲基醚 (CPME) 中的 AlHCl2 (LiAlH4:AlCl3 = 1:3) 是该反应的合适试剂,并且获得了重排的环状仲胺,产率良好至极佳 {svg_5}.
锂离子电池的负极材料
包括氢化铝锂在内的金属氢化物已被证明是很有前景的高容量锂离子电池负极材料 {svg_6}. 已经研究了富锂复合金属氢化物 (LiAlH) 的电化学性质和锂储存机制 {svg_7}.
作用机制
Target of Action
Lithium Aluminum Hydride (LAH), also known as Lithium Alanate, is a powerful reducing agent used in organic synthesis . Its primary targets are polar bonds such as C=O, specifically in esters, carboxylic acids, and amides .
Mode of Action
LAH interacts with its targets by donating hydride ions (H-) to the polar bonds, thereby reducing them . This reduction process involves the nucleophilic attack of the hydride anion on the carbonyl carbon, leading to the formation of an alkoxide anion . This alkoxide anion is then protonated to yield the corresponding alcohol .
Biochemical Pathways
The reduction of esters, carboxylic acids, and amides by LAH leads to the formation of primary alcohols . Similarly, the reduction of ketones results in secondary alcohols . These transformations significantly affect the biochemical pathways of these compounds, altering their reactivity and functionality.
Pharmacokinetics
LAH is highly reactive and can react violently with water, releasing hydrogen gas . It is soluble in non-protic solvents like diethyl ether and tetrahydrofuran .
Result of Action
The result of LAH’s action is the reduction of polar bonds, leading to the formation of alcohols from esters, carboxylic acids, and amides . This transformation can significantly alter the properties of the original compounds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action of LAH is highly dependent on the environment. It is dangerously reactive towards water and protic solvents, releasing gaseous hydrogen . Therefore, reactions involving LAH are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions . The temperature also plays a crucial role in the reactivity of LAH, with higher temperatures increasing its reactivity .
安全和危害
LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . It is also highly reactive towards H2O in an exothermic process that leads to the potentially dangerous liberation of H2 gas . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and handling under inert gas .
未来方向
A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant, the reaction itself, and quenching, all of which are conducted within the confines of the reactor leading to a safe process . This development is part of the movement of fine-chemical manufacturing to a flowed format, which has gained considerable momentum over the last decade .
生化分析
Biochemical Properties
Lithium aluminum hydride bis(tetrahydro) plays a crucial role in biochemical reactions by acting as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the reduction of functional groups such as esters, carboxylic acids, and amides. The compound donates hydride ions, which are essential for the reduction process. For example, lithium aluminum hydride bis(tetrahydro) reduces carboxylic acids to primary alcohols, a reaction that involves the intermediate formation of aldehydes .
Cellular Effects
Lithium aluminum hydride bis(tetrahydro) influences various cellular processes by altering cell function, signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by modifying the redox state of cells, leading to changes in gene expression. The compound’s reducing properties can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of lithium aluminum hydride bis(tetrahydro) involves the coordination of hydride ions with aluminum ions. This interaction forms a tetrahedral structure around the aluminum center, which facilitates the transfer of hydride ions to target molecules. The compound’s strong reducing properties are due to the polar nature of the aluminum-hydrogen bond, making it a potent reducing agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium aluminum hydride bis(tetrahydro) can change over time due to its high reactivity and potential for degradation. The compound is known to react violently with water, releasing hydrogen gas. This reaction can lead to the degradation of the compound, affecting its stability and long-term efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of lithium aluminum hydride bis(tetrahydro) vary with different dosages in animal models. At low doses, the compound can effectively reduce target molecules without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. The threshold for these effects depends on the specific application and the sensitivity of the animal model .
Metabolic Pathways
Lithium aluminum hydride bis(tetrahydro) is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of functional groups in organic molecules. This interaction can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, lithium aluminum hydride bis(tetrahydro) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in biochemical applications. The compound’s reactivity and potential for hydrogen gas release also play a role in its transport and distribution .
Subcellular Localization
The subcellular localization of lithium aluminum hydride bis(tetrahydro) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These factors can affect the compound’s activity and function within cells .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium Aluminum Hydride Bis(Tetrahydro) can be achieved through the reaction of Lithium Aluminum Hydride with Tetrahydrofuran.", "Starting Materials": [ "Lithium Aluminum Hydride", "Tetrahydrofuran" ], "Reaction": [ "Add Lithium Aluminum Hydride to a flask containing Tetrahydrofuran", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any impurities", "Evaporate the solvent to obtain Lithium Aluminum Hydride Bis(Tetrahydro)" ] } | |
| 123439-81-6 | |
分子式 |
C8H20AlLiO2 |
分子量 |
182.2 g/mol |
IUPAC 名称 |
lithium;alumanuide;oxolane |
InChI |
InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;; |
InChI 键 |
VVFCZWUYZWVYGI-UHFFFAOYSA-N |
SMILES |
[Li+].C1CCOC1.C1CCOC1.[Al-] |
规范 SMILES |
[Li+].C1CCOC1.C1CCOC1.[AlH4-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


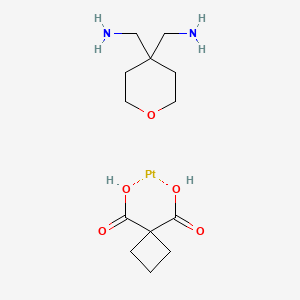
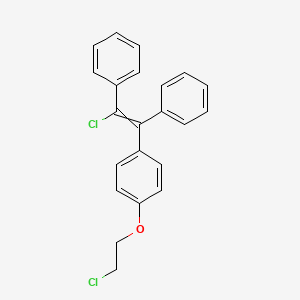

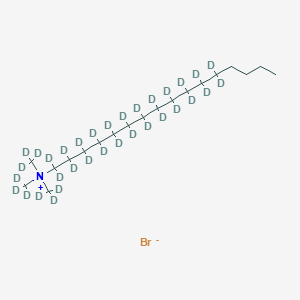
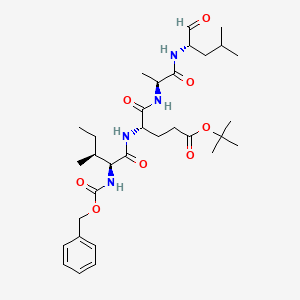
![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)
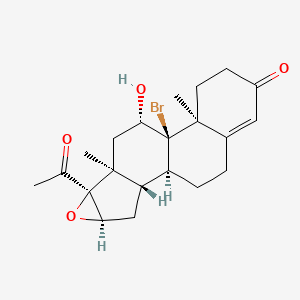

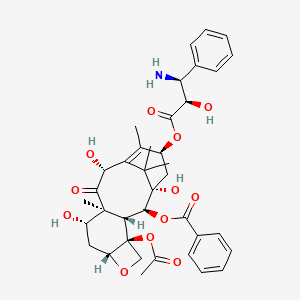
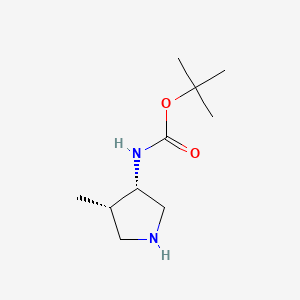

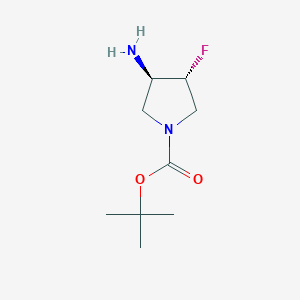
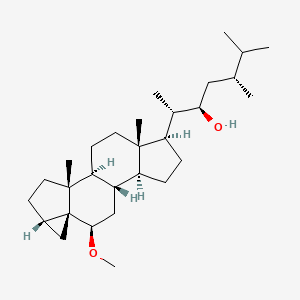
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
